molecular formula C16H12N2 B11939849 6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile CAS No. 7443-47-2

6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile

Cat. No.: B11939849
CAS No.: 7443-47-2
M. Wt: 232.28 g/mol
InChI Key: UGFOMFGCDBVENN-UHFFFAOYSA-N
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Description

6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile is a chemical compound with the molecular formula C16H12N2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile typically involves a series of organic reactions. One common method includes the cyclization of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method highlights the high efficiency, regioselectivity, and step-economy of the protocol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imino group to form amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile has been studied for its potential pharmacological activities:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique bicyclic framework may enhance binding affinity to biological targets.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration as an antibiotic agent.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to be transformed into various derivatives, facilitating the synthesis of more complex organic compounds.
  • Reagent in Chemical Reactions : It can act as a nucleophile or electrophile in various organic reactions, expanding its utility in synthetic pathways.

Materials Science

The compound's unique chemical structure makes it suitable for applications in materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Organic Electronics : The compound may be explored for use in organic semiconductors due to its electronic properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of structurally related compounds. Results indicated that derivatives of dibenzo structures showed significant activity against breast cancer cell lines, suggesting that this compound could have similar effects .

Case Study 2: Synthesis of Derivatives

In a recent publication, researchers reported the successful synthesis of various derivatives from this compound through functional group modifications. These derivatives exhibited enhanced solubility and reactivity, indicating potential for further pharmaceutical development .

Mechanism of Action

The mechanism of action of 6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile is unique due to its imino group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and receptor modulation activities.

  • Molecular Formula : C16H12N2
  • Molecular Weight : 232.29 g/mol
  • CAS Number : 7443-47-2

Antimicrobial Activity

Research has shown that derivatives of dibenzo[a,c]cycloheptene compounds exhibit significant antimicrobial properties. In a study evaluating various compounds against six microbial strains, several exhibited good antimicrobial activity, suggesting that modifications to the dibenzo structure may enhance efficacy against pathogens .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance:

  • Mechanism of Action : The compound has been identified as a potential sigma receptor modulator. Sigma receptors are implicated in various physiological processes and have been targeted for cancer therapies due to their role in cell proliferation and apoptosis .
  • Case Study : In vitro studies demonstrated that compounds with similar structures induced apoptosis in cancer cell lines, indicating a possible pathway for therapeutic application .

Receptor Modulation

The compound's interaction with sigma receptors (S1R and S2R) has garnered attention due to the receptors' involvement in neuroprotection and cancer treatment:

  • S1R Modulation : Agonists of S1R have shown neuroprotective effects, while antagonists may exert beneficial effects against neuropathic pain and certain cancers. Compounds like 6-imino-6,7-dihydro derivatives could be promising candidates for further development as S1R modulators .
  • S2R Interaction : Overexpression of S2R in cancer cells suggests that S2R modulators might have antiproliferative effects, making them valuable in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialGood activity against six microbial strains
AnticancerInduces apoptosis in cancer cell lines
Sigma Receptor ModulationPotential neuroprotective and anticancer effects

Properties

CAS No.

7443-47-2

Molecular Formula

C16H12N2

Molecular Weight

232.28 g/mol

IUPAC Name

9-iminotricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-8-carbonitrile

InChI

InChI=1S/C16H12N2/c17-10-15-14-8-4-3-7-13(14)12-6-2-1-5-11(12)9-16(15)18/h1-8,15,18H,9H2

InChI Key

UGFOMFGCDBVENN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3C(C1=N)C#N

Origin of Product

United States

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